molecular formula C8H13ClN2 B2467618 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole CAS No. 1824054-77-4

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B2467618
CAS No.: 1824054-77-4
M. Wt: 172.66
InChI Key: ODFUVTRZDCHXCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the pyrazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole typically involves the reaction of 1-(2-methylpropyl)-1H-pyrazole with chloromethylating agents. One common method is the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carboxylic acids or ketones.

    Reduction Reactions: Reduction of the pyrazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine).

    Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Amino derivatives, thioethers, alkoxy derivatives.

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced pyrazole derivatives.

Scientific Research Applications

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-1-(2-methylpropyl)oxane
  • 3-(Chloromethyl)-N-(2-methylpropyl)benzamide

Uniqueness

3-(Chloromethyl)-1-(2-methylpropyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and properties compared to other similar compounds. The presence of both a chloromethyl and a 2-methylpropyl group allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

3-(chloromethyl)-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-7(2)6-11-4-3-8(5-9)10-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODFUVTRZDCHXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=CC(=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.